2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a propylamino group attached to a tetrahydroindanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-indanone with propylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Scientific Research Applications
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-indanone: The parent compound without the propylamino group.
Propylamine: A simpler amine that can be used as a building block in organic synthesis.
1-Indanone: A related compound with a different substitution pattern.
Uniqueness
2-((Propylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structure, which combines the properties of both the indanone core and the propylamino group
Properties
CAS No. |
88364-17-4 |
---|---|
Molecular Formula |
C13H22ClNO |
Molecular Weight |
243.77 g/mol |
IUPAC Name |
2-(propylaminomethyl)-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)13(11)15;/h11,14H,2-9H2,1H3;1H |
InChI Key |
RCRJWDQZMQDMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CC2=C(C1=O)CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.